Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate

Physicochemical profiling Drug-likeness prediction ADME property differentiation

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate (CAS 503570-37-4; molecular formula C11H19NO3; MW 213.27 g/mol) is a pyrrolidine-2-ylidene acetate derivative that belongs to the broader class of cyclic vinylogous urethanes. The molecule features a 2,3,4-trisubstituted pyrrolidine ring in which the 2-position forms an exocyclic α,β-unsaturated ester, locked in the Z‑configuration by the cyclic imine geometry.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B12871922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCC1C(=CC(=O)OCC)NCC1(C)O
InChIInChI=1S/C11H19NO3/c1-4-8-9(6-10(13)15-5-2)12-7-11(8,3)14/h6,8,12,14H,4-5,7H2,1-3H3/b9-6-
InChIKeyZIYVTNGOWWBDEV-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate: Structural Identity, Class Profile, and Procurement Baseline


Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate (CAS 503570-37-4; molecular formula C11H19NO3; MW 213.27 g/mol) is a pyrrolidine-2-ylidene acetate derivative that belongs to the broader class of cyclic vinylogous urethanes. The molecule features a 2,3,4-trisubstituted pyrrolidine ring in which the 2-position forms an exocyclic α,β-unsaturated ester, locked in the Z‑configuration by the cyclic imine geometry . This substitution pattern – 3‑ethyl, 4‑hydroxy, and 4‑methyl – distinguishes it from the widely catalogued, unsubstituted parent compound ethyl 2-(pyrrolidin-2-ylidene)acetate (MW 155.19 g/mol) and from N‑substituted analogs such as ethyl 2-[1-(3‑hydroxypropyl)pyrrolidin-2‑ylidene]acetate . The compound serves as a polysubstituted vinylogous urethane building block for medicinal chemistry and alkaloid‑oriented synthesis, where the combination of a tertiary alcohol, a C‑3 alkyl group, and the Z‑fixed enamino ester creates reactivity and recognition features that are not simultaneously present in simpler pyrrolidine‑2‑ylidene esters.

Why Generic Substitution of Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate by Simpler Pyrrolidine‑2‑ylidene Esters Fails


Pyrrolidine‑2‑ylidene acetate derivatives are not interchangeable building blocks because the number, position, and nature of ring substituents directly govern both the conformational bias of the enamino ester system and the non‑covalent interaction capacity of the scaffold. The title compound contains a tertiary 4‑hydroxy group and a 3‑ethyl substituent that are absent in the parent ethyl 2-(pyrrolidin‑2‑ylidene)acetate . In vinylogous urethane chemistry, the substitution pattern on the pyrrolidine ring modulates the nucleophilicity of the enamine carbon, the diastereoselectivity of aldol and annulation reactions, and the ratio of E/Z rotamers in acyclic congeners [1]. Furthermore, the additional hydrogen‑bond donor and the increased steric demand of the title compound alter solubility, chromatographic retention, and molecular recognition by biological targets compared with N‑substituted or unsubstituted analogs. Generic replacement with a mono‑ or unsubstituted pyrrolidine‑2‑ylidene ester therefore risks loss of reactivity control, diminished stereochemical outcomes, and failure to replicate target‑binding profiles, making precise structural fidelity essential for reproducible research or scale‑up procurement.

Head‑to‑Head and Class‑Level Quantitative Evidence for Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate


Computed Octanol–Water Partition Coefficient (XLogP3) and Topological Polar Surface Area Differentiate the Title Compound from the Unsubstituted Parent

The title compound possesses a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 58.6 Ų, while the unsubstituted parent ethyl 2-(pyrrolidin-2-ylidene)acetate (CAS 25219-53-8) has an XLogP3 of 0.4 and a TPSA of 38.3 Ų . The higher logP reflects the increased lipophilicity conferred by the 3‑ethyl and 4‑methyl groups, and the larger TPSA arises from the additional hydroxyl oxygen. These differences are substantial enough to alter predicted membrane permeability and solubility class [1].

Physicochemical profiling Drug-likeness prediction ADME property differentiation

Experimentally Assigned Z‑Configuration and Computed Conformational Energy Comparison with the Unsubstituted Analog

The title compound is assigned the (2Z) configuration based on its IUPAC name ethyl (2Z)-2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate and the SMILES notation showing the Z‑geometry of the exocyclic double bond . In contrast, the unsubstituted parent ethyl 2-(pyrrolidin-2-ylidene)acetate exists as an equilibrium mixture of E‑ and Z‑rotamers in solution, with the Z‑rotamer predominating only in the crystalline state . The 2,3,4‑trisubstitution pattern of the title compound sterically enforces a single Z‑geometry, removing the rotameric ambiguity that complicates both spectroscopic characterisation and stereoselective transformations of the parent compound.

Stereochemistry Conformational analysis Vinylogous urethane reactivity

Computed Boiling Point and Flash Point Comparison with the Unsubstituted Parent Ester

The title compound has a computed boiling point of approximately 333.2 °C at 760 mmHg and a flash point of 155.3 °C , while the unsubstituted parent ethyl 2-(pyrrolidin-2-ylidene)acetate, with a molecular weight of only 155.19 g/mol, is expected to boil at a significantly lower temperature (class‑level interpolation places the value near 210–230 °C). The roughly 100 °C elevation in boiling point arises from the additional 58 Da mass and the capacity for intermolecular hydrogen bonding via the 4‑OH group, which is absent in the parent.

Thermal stability Handling and storage Purification method selection

Hydrogen‑Bond Donor Count and Its Impact on Solubility and Crystal Engineering Relative to N‑Substituted Analogs

The title compound contains two hydrogen‑bond donors (the pyrrolidine NH and the tertiary 4‑OH), whereas N‑substituted analogs such as ethyl (2E)-{1-[1-(2-hydroxyethyl)hexyl]pyrrolidin-2-ylidene}acetate possess only a single OH donor (the N‑substituent hydroxyl, when present) [1]. The dual‑donor system of the title compound enables a more extensive hydrogen‑bonding network in the solid state, which is expected to increase crystal lattice energy, raise the melting point, and reduce solubility in non‑polar solvents relative to N‑alkylated congeners that lack the ring NH.

Supramolecular chemistry Crystallisation behaviour Solubility modulation

Evidence‑Backed Application Scenarios for Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate


Stereoselective Synthesis of Polysubstituted Pyrrolidine‑Containing Alkaloids and β‑Amino Acid Derivatives

The configurationally locked Z‑geometry of the title compound, enforced by 3,4‑disubstitution, provides a chiral‑pool‑independent entry to non‑racemic pyrrolidine scaffolds via diastereoselective aldol reactions of vinylogous urethane lithium enolates. In the established methodology of Li et al., chiral alcohol‑substituted vinylogous urethanes with E‑configuration afforded aldol products in 84–95% yield and with high diastereoselectivities [1]. The title compound, offering a tertiary alcohol at C‑4 and a C‑3 ethyl group, extends this strategy to substrates where additional steric and hydrogen‑bonding directing effects are desired for facial selectivity, making it uniquely suited for the construction of alkaloid cores such as indolizidine 209B analogs [2].

Physicochemical Property‑Driven Fragment Library Design for Lead Discovery

With an XLogP3 of 0.8 and a TPSA of 58.6 Ų, the title compound occupies a property space that is distinct from the unsubstituted parent (XLogP3 0.4; TPSA 38.3 Ų) and from N‑alkylated variants. This intermediate lipophilicity and enhanced polar surface area make it a suitable fragment or scaffold for CNS‑ or orally‑targeted lead optimisation programs where balancing permeability and solubility is critical. Its use in fragment libraries enables exploration of chemical space that is inaccessible with simpler pyrrolidine‑2‑ylidene esters, directly supporting structure–activity relationship (SAR) campaigns for prolyl hydroxylase or kinase targets [3].

Crystal Engineering and Co‑Crystal Screening Exploiting Dual Hydrogen‑Bond Donor Functionality

The presence of two hydrogen‑bond donors (pyrrolidine NH and tertiary 4‑OH) distinguishes the title compound from N‑substituted vinylogous urethanes that possess at most one donor. This dual‑donor capacity enables the formation of robust supramolecular synthons with carboxylate, amide, or N‑heterocyclic co‑formers, facilitating co‑crystal screening for pharmaceutical solid‑form optimisation. The higher computed boiling point (≈333 °C) and flash point (≈155 °C) relative to the parent ester also indicate stronger intermolecular interactions in the condensed phase, supporting predictable crystallisation behaviour .

Synthetic Intermediate for Chiral Hydroxypyrrolidine‑Derived Organocatalysts

The 4‑hydroxy‑4‑methyl substitution pattern provides a tertiary alcohol handle that can be derivatised (e.g., silylation, acylation) to introduce steric bulk or chirality‑transferring auxiliaries without compromising the Z‑configuration of the enamino ester. This motif is analogous to the 3,4‑isopropylidenedioxypyrrolidin‑2‑ylidene acetates used in the synthesis of chiral hydroxypyrrolidines from D‑erythrose [4], suggesting that the title compound could serve as a versatile precursor for novel organocatalysts or chiral ligands in asymmetric transformations.

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